Methyl 2,6-dichlorobenzoate
Description
Significance of Halogenated Benzoate (B1203000) Esters in Academic Investigations
Halogenated aromatic compounds, including benzoate esters, are of considerable interest in scientific research due to the unique properties conferred by halogen substituents. Halogenation can enhance the metabolic stability and lipophilicity of a molecule, which are crucial factors in the development of therapeutic agents. acs.org The introduction of halogens can also lead to improved biological activity. For instance, studies have shown that adding a halogenated benzoyl group to natural products can significantly enhance their antifungal properties. smolecule.com
In environmental science, halogenated benzoates are studied for their role in the microbial dechlorination of persistent organic pollutants like polychlorinated biphenyls (PCBs). asm.org Research indicates that certain brominated and iodinated benzoates can stimulate or "prime" the dechlorination of PCBs in sediments, suggesting their potential use in bioremediation strategies. asm.org Furthermore, in medicinal chemistry, halogenation is a key strategy for modulating the interaction of molecules with biological targets. Halogenated esters are investigated for their potential to inhibit enzymes or modulate protein-protein interactions, with applications in areas such as antiviral research. acs.org
Research Trajectories and Scholarly Contributions of Methyl 2,6-dichlorobenzoate (B1236402)
The primary research trajectory for Methyl 2,6-dichlorobenzoate is its use as a versatile precursor in organic synthesis. smolecule.com It is frequently employed in the creation of more complex molecules for the pharmaceutical and agrochemical industries. smolecule.com Some studies suggest that chlorinated benzoates may possess herbicidal properties, directing research towards their application in agricultural chemistry. smolecule.com
A significant contribution of this compound is in the field of medicinal chemistry, particularly in the design of enzyme inhibitors. In a notable study, a mechanism-based inhibitor for human neutrophil elastase (HNE) incorporated a 2,6-dichlorobenzoate moiety as a leaving group. nih.gov The X-ray crystal structure of the enzyme-inhibitor complex was determined, providing critical insights into the inactivation mechanism. nih.gov This line of research has been extended to antiviral applications; derivatives containing the 2,6-dichlorobenzoate group have been identified as potent covalent inhibitors of the coronavirus 3CL protease (3CLpro), a critical enzyme for viral replication. vulcanchem.com For example, a 2,6-dichlorobenzoate derivative demonstrated high potency against the SARS-CoV-1 3CLpro. nih.gov
Scope and Objectives of Academic Inquiry on this compound
The academic inquiry into this compound is primarily focused on leveraging its distinct chemical properties for synthetic applications. Key objectives include its use as a foundational molecule to build more elaborate chemical structures and to study the reactivity of chlorinated aromatic compounds. smolecule.com Research explores its electrochemical behavior, where selective dechlorination can be achieved, offering a pathway for targeted synthesis. smolecule.com The overarching goal is to utilize this compound as an intermediate for developing new agrochemicals, pharmaceuticals, and other specialized chemical products. smolecule.comacs.org
Structure
3D Structure
Properties
IUPAC Name |
methyl 2,6-dichlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYGSGDIWJDORA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344796 | |
| Record name | Methyl 2,6-dichlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14920-87-7 | |
| Record name | Methyl 2,6-dichlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of Methyl 2,6 Dichlorobenzoate
Established Synthetic Routes to Methyl 2,6-dichlorobenzoate (B1236402)
The synthesis of Methyl 2,6-dichlorobenzoate is most commonly achieved through the esterification of its corresponding carboxylic acid.
The most conventional and straightforward method for preparing this compound is the Fischer esterification of 2,6-Dichlorobenzoic acid with methanol (B129727). jkchemical.comwvu.edu This reaction is an acid-catalyzed nucleophilic acyl substitution. Typically, a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) is used as the catalyst. jkchemical.commasterorganicchemistry.com The process involves protonating the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. jkchemical.com
The reaction is reversible, and to drive the equilibrium towards the formation of the ester, a large excess of methanol is often used, which can also serve as the solvent. jkchemical.commasterorganicchemistry.com The reaction mixture is typically heated under reflux to increase the reaction rate. iucr.org Removal of water as it forms, for instance through azeotropic distillation, can also shift the equilibrium to favor the product. jkchemical.com Despite the steric hindrance from the two ortho-chloro groups, this method provides good yields of the desired ester. jkchemical.com For example, refluxing 2,6-dichlorobenzoic acid with methanol in the presence of a few drops of sulfuric acid is a common laboratory procedure. iucr.orgsmolecule.com
While traditional Brønsted acids like H₂SO₄ are effective, research has explored various other catalytic systems to improve efficiency, particularly for sterically hindered substrates. mdpi.comdergipark.org.tr Lewis acids, such as tin (II) chloride, tin (IV) chloride, and iron (III) chloride, have been identified as effective catalysts for esterifying sterically hindered carboxylic acids. google.comgoogle.com These catalysts function by activating the carboxylic acid group towards nucleophilic attack.
Solid acid catalysts, including ion-exchange resins (e.g., Dowex H+), zeolites, and supported heteropolyacids, offer advantages such as easier separation from the reaction mixture and potential for recycling. mdpi.comnih.gov For instance, the Dowex H+/NaI system has been shown to be effective for the synthesis of very sterically hindered esters under relatively mild conditions. nih.gov Furthermore, Brønsted acidic ionic liquids have been employed as both a catalyst and reaction medium, providing high yields and a greener alternative due to their reusability. jkchemical.commdpi.com The choice of catalyst can be crucial in overcoming the steric hindrance presented by the 2,6-dichloro substitution pattern and achieving high conversion under optimized conditions. mdpi.com
Direct Esterification of 2,6-Dichlorobenzoic Acid with Methanol
Advanced Synthetic Strategies for this compound Analogues
The chlorine atoms on the aromatic ring of this compound are susceptible to substitution, and the ester group can be chemically reduced, opening pathways to a wide array of derivatives.
The two chlorine atoms on this compound serve as leaving groups in nucleophilic aromatic substitution (SNA) reactions, allowing for the synthesis of various analogues. smolecule.com The electron-withdrawing nature of both the chloro-substituents and the ester group activates the ring for nucleophilic attack. vulcanchem.com However, the ortho-position of the chlorine atoms relative to each other and to the bulky ester group creates significant steric hindrance, which can affect reaction rates and conditions. cdnsciencepub.com
Common nucleophiles such as amines, alkoxides, and thiols can displace the chlorine atoms to form new carbon-heteroatom bonds. smolecule.comvulcanchem.com For instance, reactions with alkoxides can yield 2,6-dialkoxybenzoate derivatives. These reactions often require specific conditions to overcome the steric hindrance and achieve substitution.
| Nucleophile Type | Example Nucleophile | Potential Product Class | Reference |
|---|---|---|---|
| Alkoxides | Sodium Methoxide (NaOMe) | Methyl 2,6-dimethoxybenzoate | smolecule.com |
| Amines | Ammonia (B1221849) (NH₃) | Methyl 2,6-diaminobenzoate | smolecule.com |
| Thiols | Sodium Thiophenoxide (NaSPh) | Methyl 2,6-bis(phenylthio)benzoate | smolecule.com |
An alternative pathway for substitution on aryl halides is the radical nucleophilic substitution (SRN1) mechanism. chemistry-chemists.comchim.it This chain reaction is particularly useful for substrates that are unreactive under standard SNA conditions. chemistry-chemists.com The SRN1 process is typically initiated by an electron transfer to the substrate, often stimulated by light (photostimulation), to form a radical anion. chemistry-chemists.comrsc.org This radical anion then fragments, losing a halide ion to form an aryl radical. chim.it The aryl radical subsequently reacts with a nucleophile to form a new radical anion, which propagates the chain by transferring an electron to a new substrate molecule. chemistry-chemists.com
Studies on dihalobenzenes have shown that SRN1 reactions can lead to either mono- or disubstitution products. rsc.orgacs.org For instance, the reaction of methyl 2,5-dichlorobenzoate (B1240473) with trimethylstannyl anions (-SnMe₃) in liquid ammonia under photostimulation yields the disubstitution product, whereas the reaction in the dark yields the mono-substitution product. conicet.gov.arresearchgate.net Similar reactivity has been explored with sulfur-centered nucleophiles, like phenylthiolate (PhS⁻), to synthesize new derivatives with potential biological activity. conicet.gov.arresearchgate.net The SRN1 mechanism provides a powerful tool for creating C-C and C-heteroatom bonds on the this compound scaffold under conditions different from classical nucleophilic substitution. chim.it
The ester functional group of this compound can be reduced to a primary alcohol, yielding (2,6-dichlorophenyl)methanol. This transformation is a fundamental reaction in organic synthesis. numberanalytics.com
Strong reducing agents are required for this conversion. lumenlearning.com Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for the reduction of esters to primary alcohols. numberanalytics.comcommonorganicchemistry.comlibretexts.org The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting alkoxide. orgosolver.com Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters. lumenlearning.comlibretexts.org
Diisobutylaluminum hydride (DIBAL-H) is another potent reducing agent that can be used. numberanalytics.comcommonorganicchemistry.com A key feature of DIBAL-H is that under carefully controlled low-temperature conditions, it can selectively reduce esters to aldehydes. However, if excess DIBAL-H is used or the temperature is not controlled, the reduction will proceed to the primary alcohol. numberanalytics.com
| Reagent | Abbreviation | Primary Product | Typical Conditions | Reference |
|---|---|---|---|---|
| Lithium Aluminum Hydride | LiAlH₄ | (2,6-Dichlorophenyl)methanol | THF or Et₂O, then H₃O⁺ workup | lumenlearning.com, libretexts.org |
| Diisobutylaluminum Hydride | DIBAL-H | (2,6-Dichlorophenyl)methanol | Excess reagent, Toluene or CH₂Cl₂ | numberanalytics.com, commonorganicchemistry.com |
| Diisobutylaluminum Hydride | DIBAL-H | 2,6-Dichlorobenzaldehyde | 1 equivalent, low temperature (e.g., -78 °C) | numberanalytics.com |
Oxidation Reactions of Aromatic Substituents
The oxidation of substituents on the aromatic ring of this compound is a less commonly explored area in the literature compared to other transformations. However, studies on related halogenated benzoic acid derivatives provide insights into potential oxidative pathways. For instance, the oxidation of hydroxyl groups to quinones has been observed in dihydroxy-methylbenzoate compounds. While this compound lacks hydroxyl groups, this reactivity highlights the potential for targeted oxidation of other substituents that could be introduced onto the aromatic ring.
In the context of producing precursors, the oxidation of 2,6-dichlorophenol (B41786) is a key step in synthesizing 2,6-dichlorobenzoic acid, which is then esterified to form this compound. vulcanchem.com Furthermore, research on other chlorinated aromatic compounds, such as methyl 2,3-dichloro-5-fluorobenzoate, has shown that the aromatic ring itself can be oxidized by strong agents like ozone or chromium trioxide to introduce hydroxyl groups. Such reactions on this compound could provide pathways to novel functionalized derivatives.
The amino group of related compounds like methyl 5-amino-2,3-dichlorobenzoate can be oxidized to nitro derivatives using agents such as potassium permanganate (B83412) or chromium trioxide. evitachem.com This suggests that if an amino group were introduced to the this compound ring, it could serve as a handle for further oxidative functionalization.
Table 1: Potential Oxidation Reactions on Substituted Dichlorobenzoate Derivatives
| Starting Material Analogue | Oxidizing Agent | Product Type | Potential Application | Reference |
| Methyl 4,5-dihydroxy-2-methylbenzoate | Potassium permanganate, Chromium trioxide | Quinones | Synthesis of complex organic molecules | |
| Methyl 2,3-dichloro-5-fluorobenzoate | Ozone (O₃), Chromium trioxide (CrO₃) | Hydroxylated aromatic ring | Creation of novel functionalized benzoates | |
| Methyl 5-amino-2,3-dichlorobenzoate | Potassium permanganate, Chromium trioxide | Nitro derivatives | Intermediate for further synthesis | evitachem.com |
Regioselective Functionalization and Derivatization Techniques
The presence and positioning of the two chlorine atoms and the methyl ester group on this compound allow for a variety of regioselective functionalization and derivatization reactions, opening avenues for the synthesis of complex molecules.
Selective Dechlorination Studies
The selective removal of one chlorine atom from this compound is a key transformation that can lead to valuable mono-chlorinated intermediates. Research has shown that electrochemical methods can be particularly effective for this purpose.
Studies on the electroreduction of this compound have demonstrated that the first dechlorination step occurs selectively at the 2-position. smolecule.com This regioselectivity is a significant finding, as it allows for the controlled synthesis of specific chlorinated derivatives that can be used in further synthetic steps. smolecule.com
In contrast to chemical methods, microbial degradation of 2,6-dichlorobenzoate has been found to be challenging. While many mono- and dichlorobenzoates are degradable by bacterial isolates, 2,6-dichlorobenzoate is a notable exception, highlighting its recalcitrance to microbial dechlorination. biosynth.com This resistance is attributed to the steric hindrance posed by the two ortho-chloro substituents, which can prevent the necessary enzymatic binding for degradation to occur. nih.gov
Further research into catalytic systems, such as those employing copper catalysts, has shown promise for the selective dehalogenation of various aromatic compounds. google.com While not specifically detailed for this compound in the provided context, these methods could potentially be adapted for its selective dechlorination.
Table 2: Selective Dechlorination of Dichlorobenzoate Compounds
| Compound | Method | Outcome | Significance | Reference |
| This compound | Electrochemical Reduction | Selective dechlorination at the 2-position | Controlled synthesis of mono-chlorinated derivatives | smolecule.com |
| 2,6-Dichlorobenzoate | Microbial Degradation | Resistant to degradation | Exception among dichlorobenzoates, indicating high stability | biosynth.com |
| 2,5-Dichlorobenzoate | Reductive dechlorination by Desulfomonile tiedjei in D₂O | Specific deuterium (B1214612) incorporation at the site of dehalogenation | Mechanistic insights into microbial dechlorination | researchgate.net |
Synthesis of Biologically Active Compounds via this compound Intermediates
This compound serves as a crucial intermediate in the synthesis of various biologically active compounds, particularly in the agrochemical sector. The dichlorinated aromatic core is a key structural motif in several commercial herbicides.
A prominent example is the synthesis of herbicides related to Dicamba (3,6-dichloro-2-methoxybenzoic acid). Although Dicamba itself has a different substitution pattern, the synthetic strategies employed are relevant. For instance, methyl 3,6-dichloro-2-methoxybenzoate (B1229588), an analogue, can be synthesized and subsequently used in cross-coupling reactions to create novel derivatives with potential herbicidal activity. conicet.gov.ar
The general approach involves the functionalization of the dichlorobenzoate scaffold. For example, methyl 2,5-dichlorobenzoate has been converted to its corresponding organostannane derivative, which then undergoes Stille cross-coupling reactions to introduce new carbon-carbon bonds. conicet.gov.ar This methodology could be applied to this compound to generate a library of compounds for biological screening. The phytotoxicity of such novel derivatives can then be evaluated against various plant species.
The use of this compound and its isomers as precursors for pesticides and plant growth regulators highlights the importance of this class of compounds in agricultural chemistry. vulcanchem.com The strategic modification of the dichlorobenzoate structure allows for the fine-tuning of biological activity and the development of new agrochemicals. vulcanchem.com
Table 3: Examples of Biologically Active Compounds Derived from Dichlorobenzoate Intermediates
| Intermediate | Reaction Type | Resulting Compound Class | Biological Activity | Reference |
| Methyl 2,5-dichlorobenzoate | SRN1 reaction with -SnMe₃ ions, followed by Stille coupling | Phenyl-substituted benzoates | Evaluated for phytotoxicity | conicet.gov.ar |
| Methyl 3,6-dichloro-2-methoxybenzoate (Disugran) | SRN1 reaction with -SnMe₃ ions | Organostannane derivatives | Potential herbicides | conicet.gov.ar |
| 2,6-Dichlorobenzoic acid | Esterification and further modification | Various agrochemicals | Herbicidal, pesticidal | vulcanchem.combiosynth.com |
| 1-[2-(2,6-Dichloro-benz-yloxy)-2-(2-fur-yl)eth-yl]-1H-1,2,4-triazole | Not specified | Triazole derivative | Potential biological activity | a2bchem.com |
Reaction Mechanisms and Mechanistic Studies of Methyl 2,6 Dichlorobenzoate
Electrochemical Behavior and Electroreduction Mechanisms
The electrochemical reduction of methyl 2,6-dichlorobenzoate (B1236402) has been a subject of preparative and mechanistic studies. researcher.liferesearcher.life The primary reaction observed is dechlorination, with the rate and regioselectivity being highly dependent on the substitution pattern of the chlorinated methyl benzoates. researcher.liferesearcher.liferesearchgate.net
Irreversible Reduction Potentials and Selective Dechlorination
The electroreduction of methyl 2,6-dichlorobenzoate proceeds via an irreversible process at specific potentials. smolecule.com This process is characterized by the selective removal of a chlorine atom. Quantum chemical calculations have been employed to understand the reaction mechanism, corroborating experimental observations. researcher.liferesearcher.life Studies on various methyl dichlorobenzoates have shown that the substitution pattern significantly influences the rate of dechlorination, leading to pronounced regioselectivity. researcher.liferesearcher.liferesearchgate.net For instance, in the case of methyl 2,5-dichlorobenzoate (B1240473), reaction with trimethyltin (B158744) ions (Me3Sn-) in the dark results in the monosubstitution product in 81% yield, whereas under irradiation, the disubstitution product is formed in 99% yield. conicet.gov.ar
Formation of Mono-chlorinated Products
Under specific electrochemical conditions, the reduction of this compound predominantly yields mono-chlorinated products. smolecule.com The initial dechlorination step is selective, leading to the formation of different chlorinated derivatives. smolecule.com This selective dechlorination highlights the potential for targeted synthesis in organic chemistry. smolecule.com Besides dechlorination, side-reactions such as the hydrogenation of the benzene (B151609) ring and the reduction of the methoxycarbonyl group to a hydroxymethyl group can also occur. researcher.liferesearcher.life
Nucleophilic Attack Pathways and Stereochemical Considerations
The electron-withdrawing nature of the two chlorine atoms and the ester group makes the aromatic ring of this compound susceptible to nucleophilic attack.
Reactivity with Sulfur-Centered Nucleophiles
The reaction of dichlorobenzoate derivatives with sulfur-centered nucleophiles, such as phenylthiolate (PhS⁻) and 1-adamantylthiolate (AdS⁻), has been investigated. conicet.gov.arresearchgate.net These reactions, particularly with methyl 2,5-dichlorobenzoate, can proceed through a photostimulated SRN1 (Unimolecular Radical Nucleophilic Substitution) mechanism in liquid ammonia (B1221849) to yield monosubstitution products. conicet.gov.arresearchgate.net Theoretical studies using DFT (Density Functional Theory) have been conducted to explain the observed reactivity, focusing on the geometries and spin densities of the radical anion intermediates and the potential energy surfaces for their dissociation. conicet.gov.arresearchgate.net For other dichlorobenzoate isomers, like methyl 2,3-dichlorobenzoate, nucleophilic substitution reactions with thiols proceed via an addition-elimination mechanism, replacing one or both chlorine atoms. vulcanchem.com
Interaction with Amines and Alcohols
This compound is susceptible to nucleophilic attack by amines and alcohols, leading to the substitution of the chlorine atoms. smolecule.com For instance, the 2,6-dichlorobenzoate group can act as a leaving group in reactions with certain inhibitors of human neutrophil elastase. nih.gov While specific mechanistic studies on the direct reaction of this compound with simple amines and alcohols are not extensively detailed in the provided context, the general reactivity pattern for related compounds suggests that nucleophilic substitution is a key pathway. vulcanchem.com For example, methyl 2,3-dichlorobenzoate readily reacts with amines and alcohols. vulcanchem.com
Hydrolysis Mechanisms under Acidic and Basic Conditions
Under both acidic and basic conditions, this compound can undergo hydrolysis. smolecule.com This reaction involves the cleavage of the ester bond to yield 2,6-dichlorobenzoic acid and methanol (B129727). smolecule.com Microbial degradation studies have also shown that certain bacteria, like Burkholderia cepacia, can hydrolyze methyl aromatic esters, including methyl 2,5-dichlorobenzoate, to their corresponding carboxylic acids. oup.com In one study, Aminobacter sp. MSH1 was found to catabolize a derivative via hydrolysis to 2,6-dichlorobenzoic acid.
Theoretical Studies on Reactivity and Reaction Pathways
Theoretical and computational studies have been instrumental in elucidating the reactivity and reaction mechanisms of this compound. conicet.gov.arresearchgate.net These studies, often employing Density Functional Theory (DFT), provide detailed insights into the electronic structures of transient intermediates and the energy profiles of reaction pathways, which are not always accessible through experimental means alone. conicet.gov.arresearchgate.netrsc.org Such computational analyses have been particularly crucial in explaining the regioselectivity and the outcomes of reactions involving this compound, such as the Unimolecular Radical Nucleophilic Substitution (SRN1) mechanism. conicet.gov.arresearchgate.net
Computational Analysis of Radical Anions and Spin Densities
A key aspect of understanding the reactivity of this compound, especially in electron transfer reactions, is the analysis of its corresponding radical anion. conicet.gov.arresearchgate.net Upon receiving an electron, this compound forms a radical anion intermediate. The stability and subsequent fragmentation of this intermediate are critical in determining the course of the reaction. conicet.gov.ar
Theoretical calculations have been employed to determine the geometries and spin densities of the radical anions of methyl dichlorobenzoate isomers. conicet.gov.arresearchgate.net The spin density distribution is particularly revealing, as it indicates the locations within the molecule that have the highest unpaired electron density. This, in turn, can be used to predict the most likely site for bond cleavage. conicet.gov.ar
For radical anions of chlorobenzoates, it has been shown that the spin density is significantly higher at the ortho and para positions relative to the ester group, while it is almost zero at the meta positions. conicet.gov.ar This distribution indicates that the cleavage of the carbon-chlorine bond is much more likely to occur when the chlorine atom is situated at the ortho or para position. conicet.gov.ar In the case of this compound, both chlorine atoms are in the ortho position, which, according to theoretical models, facilitates the dissociation of the radical anion. conicet.gov.ar
Distortions from the optimal sp2 hybridization of the aromatic ring can also influence the fragmentation of the radical anion, a factor that is effectively modeled through computational studies. conicet.gov.ar These theoretical findings are consistent with experimental observations where ortho-chloro derivatives show higher reactivity in SRN1 reactions compared to their meta-chloro counterparts. conicet.gov.ar
A comparative representation of spin density distribution findings is presented below:
| Position of Chlorine Substituent | Calculated Spin Density | Predicted Ease of C-Cl Bond Cleavage |
|---|---|---|
| ortho | Significant | Facilitated |
| meta | Almost Zero | Not Favored |
| para | Significant | Facilitated |
Potential Energy Surfaces for Dissociation Processes
Theoretical studies have calculated the potential energy surfaces for the dissociation of radical anions formed from different methyl dichlorobenzoate isomers. conicet.gov.arresearchgate.net These calculations have revealed that the activation energies for the fragmentation of radical anions can differ substantially depending on the substitution pattern. conicet.gov.ar For instance, radical anions derived from isomers with chlorine atoms at positions favorable for cleavage (such as the ortho position) exhibit lower activation energies for the fragmentation reaction. conicet.gov.ar
This difference in activation energy explains the observed reactivity patterns in reactions with nucleophiles. For example, in reactions of methyl 2,5-dichlorobenzoate, the monosubstitution product is often favored, whereas methyl 3,6-dichloro-2-methoxybenzoate (B1229588) can lead to disubstitution products. conicet.gov.ar These outcomes are rationalized by the calculated activation energies for the fragmentation of the respective radical anion intermediates. conicet.gov.ar The lower activation energy for the cleavage of the second C-Cl bond in the latter case makes the disubstitution pathway more favorable. conicet.gov.ar
The investigation of the energetic properties of the transition states of the radical anions further corroborates the reactivity trends observed in competition experiments between different methyl chlorobenzoate isomers. rsc.org
The following table summarizes the relationship between activation energy and reaction outcomes based on theoretical studies:
| Isomer/Intermediate | Relative Activation Energy for Fragmentation | Observed Reaction Outcome |
|---|---|---|
| Radical anion with ortho-chlorine | Lower | Favors fragmentation and substitution |
| Radical anion with meta-chlorine | Higher | Inhibits fragmentation and substitution |
Spectroscopic and Computational Characterization of Methyl 2,6 Dichlorobenzoate
Vibrational Spectroscopy Applications
Raman spectroscopy complements FT-IR by providing information on the polarizability of molecular bonds, making it particularly useful for analyzing non-polar functional groups and the skeletal structure of molecules. Similar to FT-IR, detailed Raman spectroscopic studies specifically on Methyl 2,6-dichlorobenzoate (B1236402) are scarce. However, research on related compounds provides a basis for understanding its expected Raman spectrum. For example, a study on lanthanide complexes of 2,6-dichlorobenzoic acid also utilized Raman spectroscopy to characterize the ligand's vibrational modes. researchgate.net The Raman spectra of these complexes, along with the free acid, help in assigning the vibrational modes of the benzene (B151609) ring and the carboxylate group. researchgate.net For Methyl 2,6-dichlorobenzoate, key Raman bands would be expected for the aromatic ring breathing modes, C-Cl stretching, and the ester group vibrations. Computational studies on dichlorobenzoate isomers have demonstrated the utility of Density Functional Theory (DFT) in predicting and assigning Raman active modes, which would be a valuable approach for a detailed analysis of this compound. researchgate.net
Fourier Transform Infrared (FT-IR) Spectroscopy for Molecular Vibrations
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise three-dimensional structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR spectral data for this compound shows distinct signals for the aromatic and methyl protons. In a study, the ¹H NMR spectrum in DMSO-d₆ exhibited a multiplet for the three aromatic protons in the range of 7.60-7.43 ppm and a singlet for the three methyl protons at 3.92 ppm. rsc.org Another source provides a ¹H NMR spectrum of the compound, confirming these assignments. amazonaws.com
¹³C NMR spectroscopy further corroborates the structure by identifying the chemical shifts of each carbon atom. The ¹³C NMR spectrum of this compound in DMSO-d₆ shows signals at 164.50 ppm (C=O), 132.79 ppm, 132.24 ppm, 130.51 ppm, 128.30 ppm (aromatic carbons), and 53.12 ppm (methyl carbon). rsc.org The specific chemical shifts are influenced by the electron-withdrawing effects of the two chlorine atoms and the methyl ester group.
| ¹H NMR Data of this compound in DMSO-d₆ | |
| Chemical Shift (ppm) | Assignment |
| 7.60-7.43 (m) | 3H, Aromatic |
| 3.92 (s) | 3H, Methyl |
| ¹³C NMR Data of this compound in DMSO-d₆ | |
| Chemical Shift (ppm) | Assignment |
| 164.50 | C=O |
| 132.79 | Aromatic C |
| 132.24 | Aromatic C |
| 130.51 | Aromatic C |
| 128.30 | Aromatic C |
| 53.12 | Methyl C |
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis
Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.
Gas chromatography coupled with mass spectrometry (GC-MS) is a standard method for the analysis of volatile and semi-volatile organic compounds. For this compound, GC-MS analysis confirms a molecular mass of 205 g/mol . thermofisher.comthermofisher.com The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to this mass. The fragmentation pattern, while not detailed in the provided search results, would be expected to involve the loss of the methoxy (B1213986) group (-OCH₃) to give a fragment at m/z 174, and the loss of the entire ester group (-COOCH₃) to give a fragment at m/z 146. The presence of two chlorine atoms would also result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments. While a specific study on the metabolite identification of this compound was not found, GC-MS is a commonly used technique for such purposes in related compounds. nih.gov
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of large, non-volatile molecules, including biochemical complexes, often preserving non-covalent interactions. ESI-MS has been instrumental in studying the interaction of a 2,6-dichlorobenzoate moiety within a larger inhibitor molecule with human neutrophil elastase (HNE). nih.gov In this study, the ESI-MS data showed an increase in mass of 204 amu for the HNE-inhibitor complex compared to the unreacted HNE, which was consistent with the covalent attachment of the inhibitor containing the 2,6-dichlorobenzoate group. nih.gov This demonstrates the utility of ESI-MS in confirming the formation and stoichiometry of biochemical complexes involving this chemical entity. Furthermore, predicted collision cross-section data for various adducts of this compound, such as [M+H]⁺ and [M+Na]⁺, are available, which can aid in its identification and characterization in complex mixtures using ion mobility-mass spectrometry. uni.lu
| Predicted Collision Cross Section (CCS) Data for this compound Adducts | ||
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 204.98177 | 134.3 |
| [M+Na]⁺ | 226.96371 | 145.3 |
| [M-H]⁻ | 202.96721 | 138.1 |
| [M+NH₄]⁺ | 222.00831 | 155.2 |
| [M+K]⁺ | 242.93765 | 141.1 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis and Metabolite Identification
X-ray Crystallography for Solid-State Structural Determination
The crystal structure of 2,6-dichlorobenzohydrazide (B3372082) was determined by X-ray diffraction, revealing a monoclinic crystal system with the space group P2₁/c. iucr.org The unit cell parameters for this derivative are detailed in the table below. iucr.org
Interactive Data Table: Crystal Data and Structure Refinement for 2,6-dichlorobenzohydrazide
| Parameter | Value |
|---|---|
| Empirical Formula | C₇H₆Cl₂N₂O |
| Formula Weight (Mr) | 205.04 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 15.1188 (17) |
| b (Å) | 3.8801 (4) |
| c (Å) | 13.6029 (14) |
| β (°) | 91.106 (6) |
| Volume (V) (ų) | 797.83 (15) |
| Z | 4 |
| Temperature (K) | 120 (2) |
| Radiation type | Mo Kα |
| Calculated Density (Dx) (Mg m⁻³) | 1.707 |
Data sourced from a study on substituted benzohydrazides. iucr.org
Quantum Chemical Calculations and Density Functional Theory (DFT) Studies
While comprehensive Density Functional Theory (DFT) studies specifically detailing the geometrical parameters, vibrational frequencies, and electronic properties of this compound are not extensively documented in dedicated publications, these computational methods are standard for characterizing molecular structures and reactivity. The following sections outline the application of these theoretical analyses.
Geometrical parameter optimization is a fundamental computational step to determine the most stable three-dimensional conformation of a molecule. Using DFT methods, such as the B3LYP functional with a basis set like 6-311++G(d,p), researchers can calculate key structural parameters. This process yields the lowest energy structure by calculating bond lengths, bond angles, and dihedral (torsion) angles. For this compound, this analysis would precisely define the spatial relationship between the benzene ring, the two chlorine atoms, and the methyl ester group, accounting for the steric hindrance imposed by the two ortho-substituted chlorine atoms.
Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. Following geometric optimization, frequency calculations are performed at the same level of theory. This computation provides the vibrational modes of the molecule, their corresponding frequencies (in cm⁻¹), and their intensities. These predicted frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, allowing for a direct comparison with experimental FT-IR and FT-Raman spectra. A detailed assignment of these vibrational modes, often aided by Potential Energy Distribution (PED) analysis, connects each calculated frequency to specific molecular motions, such as C-Cl stretching, C=O stretching of the ester, and various benzene ring vibrations.
Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. Analysis of the spatial distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack.
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. The MEP plots the electrostatic potential onto the electron density surface, using a color spectrum to indicate different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, often corresponding to lone pairs on electronegative atoms like oxygen. Conversely, regions of positive potential (colored blue) are electron-poor and are favorable for nucleophilic attack, typically found around hydrogen atoms. The MEP map for this compound would visualize the electron-rich areas around the carbonyl oxygen and the electron-deficient areas, providing a guide to its intermolecular interactions.
Advanced Applications of Methyl 2,6 Dichlorobenzoate in Organic Synthesis
Role as a Versatile Synthetic Intermediate
Methyl 2,6-dichlorobenzoate (B1236402) serves as a key building block in the synthesis of more complex molecules. smolecule.combiosynth.com The presence of the ester group and two reactive chlorine atoms allows for a variety of chemical transformations, including nucleophilic substitution and hydrolysis, making it an important starting material in multiple sectors. smolecule.com
Precursor in Pharmaceutical Synthesis
The compound is a valuable intermediate in the pharmaceutical industry for the synthesis of biologically active compounds. smolecule.comvulcanchem.com Derivatives of methyl 2,6-dichlorobenzoate have been investigated for their potential in drug discovery, most notably in the development of antiviral agents. smolecule.com
Research has shown that derivatives incorporating the 2,6-dichlorobenzoate moiety can act as potent inhibitors of coronavirus 3CL proteases, which are crucial for viral replication. vulcanchem.com In these inhibitors, the 2,6-dichlorobenzoate group functions as a leaving group in the formation of a covalent bond with the catalytic cysteine residue of the protease. vulcanchem.com One specific derivative, identified as compound 22 in a research study, demonstrated significant antiviral activity against SARS-CoV-1 in Vero 76 cells, with an EC50 (half-maximal effective concentration) of 0.29 μM. chemrxiv.orgacs.org Although this particular compound's poor solubility limited its clinical potential, the finding highlights the importance of the this compound scaffold in designing potent therapeutic agents. vulcanchem.comacs.org
Table 1: Antiviral Activity of a this compound Derivative
| Compound | Target Virus | Cell Line | EC50 Value | Reference |
|---|
Building Block for Agrochemicals
In agricultural chemistry, this compound serves as a precursor for the synthesis of various agrochemicals, including herbicides and pesticides. smolecule.comvulcanchem.com The chlorinated benzoate (B1203000) structure is a key feature that can contribute to the biological activity required for crop protection agents. smolecule.comvulcanchem.com
Studies suggest that chlorinated benzoates can exhibit herbicidal properties. smolecule.com The compound's structure allows for its transformation into targeted agrochemicals with specific modes of action. vulcanchem.com Research into the reaction of dichlorobenzoate derivatives with various nucleophiles has been aimed at creating new compounds with potential herbicidal activity that may be less toxic to the environment. researchgate.net For instance, studies on the phytotoxicity of its analogues have been conducted to evaluate their potential as herbicides. conicet.gov.ar
Exploration in Specialty Chemical Production
Beyond pharmaceuticals and agrochemicals, this compound is utilized in the production of specialty chemicals and materials. vulcanchem.com Its applications extend to materials science and advanced biochemical research techniques.
One significant application is its use as a starting reagent in the synthesis of poly(p-phenylene), a polymer with important applications in electronics and materials science. Furthermore, the compound is employed in the field of proteomics in a method known as SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture). In this quantitative proteomics technique, this compound is used to modify the C-terminal lysine (B10760008) residues of peptides, which enhances their identification and improves data quality in mass spectrometry analysis. smolecule.com
Development of New Synthetic Methodologies Utilizing its Reactivity
The distinct reactivity of this compound has been exploited by chemists to develop new synthetic methods. smolecule.com The two chlorine atoms on the aromatic ring make the compound susceptible to various transformations, allowing for the creation of valuable synthetic intermediates. smolecule.com
Key reactions that leverage its unique structure include:
Nucleophilic Substitution: The chlorine atoms can be replaced by other groups through reactions with nucleophiles like amines or alcohols. smolecule.com This allows for the synthesis of a wide range of substituted benzoate derivatives.
Electrochemical Reduction: The compound displays unique electrochemical behavior, undergoing selective dechlorination. This allows for controlled removal of chlorine atoms to yield specific chlorinated intermediates. smolecule.com
SRN1 Reactions: Research has explored the reaction of methyl 2,5-dichlorobenzoate (B1240473) with sulfur-centered nucleophiles via a Unimolecular Radical Nucleophilic Substitution (SRN1) mechanism. researchgate.net This method has been used to synthesize new derivatives with potential herbicidal activity. researchgate.net
Stille Cross-Coupling Precursors: A notable synthetic methodology involves the reaction of methyl 2,5-dichlorobenzoate with trimethylstannyl ions ((Me3Sn)-). Under photostimulation, this reaction yields a disubstituted stannane (B1208499) product, whereas in the dark, a monosubstituted product is formed. conicet.gov.arconicet.gov.ar These organotin intermediates can then participate in palladium-catalyzed Stille cross-coupling reactions to form new carbon-carbon bonds, demonstrating a versatile method for creating complex molecules. conicet.gov.ar
Table 2: Synthetic Methodologies and Reactivity
| Reaction Type | Reagents/Conditions | Product Type | Application/Significance | Reference |
|---|---|---|---|---|
| Nucleophilic Substitution | Amines, Alcohols | Substituted benzoates | Creation of diverse functionalized molecules | smolecule.com |
| Electrochemical Reduction | Specific potentials | Mono-chlorinated derivatives | Targeted synthesis through selective dechlorination | smolecule.com |
| SRN1 Reaction | Sulfur-centered nucleophiles | Thioether derivatives | Synthesis of potential new herbicides | researchgate.net |
| Stannylation (SRN1) | (Me3Sn)- ions / light | Di-stannylated benzoate | Precursor for Stille coupling | conicet.gov.arconicet.gov.ar |
Biochemical and Proteomics Research Applications of Methyl 2,6 Dichlorobenzoate
Applications in Quantitative Proteomics
Quantitative proteomics aims to determine the absolute or relative abundance of proteins in a sample. Methyl 2,6-dichlorobenzoate (B1236402) has found a niche in this field, contributing to more accurate and comprehensive protein analysis.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Methodology
Methyl 2,6-dichlorobenzoate is utilized in conjunction with the Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) technique. smolecule.com SILAC is a powerful method for quantitative proteomics where cells are cultured in media containing either normal ("light") or heavy-isotope-labeled ("heavy") amino acids. smolecule.com This leads to the incorporation of these amino acids into all newly synthesized proteins. When "light" and "heavy" protein samples are mixed, the relative abundance of individual proteins can be precisely determined by mass spectrometry by comparing the signal intensities of the heavy and light peptide pairs.
Modification of C-terminal Lysine (B10760008) Residues in Peptides for Mass Spectrometry
In proteomics workflows, proteins are typically digested into smaller peptides by enzymes like trypsin before mass spectrometry analysis. This compound can be used to chemically modify the C-terminal lysine residues of these tryptic peptides. smolecule.com This reaction forms a stable methyl ester derivative at the carboxyl end of the peptide. smolecule.com
Enhancement of Peptide Identification and Reduction of Background Noise
The modification of peptides with this compound offers several advantages for mass spectrometry. The methylation of C-terminal lysine residues can improve the ionization efficiency of peptides, leading to stronger signals and better detection, which in turn enhances peptide identification. smolecule.com Furthermore, this chemical modification helps to reduce background noise in the mass spectra by preventing undesirable side reactions. smolecule.com
Enzyme Interaction and Inhibition Studies
Beyond its applications in quantitative proteomics, this compound and its derivatives are instrumental in studying enzyme mechanisms and identifying potential inhibitors.
Investigation of Human Neutrophil Elastase (HNE) Inactivation Mechanisms
Derivatives of this compound have been investigated as mechanism-based inhibitors of serine proteases, including human neutrophil elastase (HNE). nih.gov HNE is an enzyme involved in inflammatory processes. Studies have utilized inhibitors containing the 2,6-dichlorobenzoate group to elucidate the inactivation mechanism of HNE. X-ray crystallography and electrospray ionization mass spectrometry (ESI-MS) have been employed to identify the structure of the enzyme-inhibitor complex. nih.gov These investigations revealed that the inhibitor, after being processed by the enzyme, forms an N-sulfonyl imine that is covalently attached to the active site serine (Ser195) of HNE. nih.gov Interestingly, the 2,6-dichlorobenzoate portion of the molecule acts as a leaving group and is absent in the final enzyme-inhibitor complex. nih.gov
Enzyme Kinetics and Inhibition Constant Determination
The inhibitory potential of compounds related to this compound against HNE is quantified through enzyme kinetics studies. Progress curve analysis is a common method used to determine the bimolecular rate constant (kinact/KI), which measures the efficiency of the inhibitor. For some related inhibitors of HNE, these values have been reported to be as high as 8.9 × 10^6 M⁻¹s⁻¹. To determine these kinetic constants, the enzyme (HNE) is pre-incubated with the inhibitor, and the remaining enzyme activity is monitored over time using a chromogenic substrate like MeOSuc-AAPV-pNA. The inactivation curves are then analyzed using nonlinear regression to determine the inhibition constant (KI).
Table 1: Research Applications of this compound
| Application Area | Specific Use | Key Findings/Benefits |
|---|---|---|
| Quantitative Proteomics (SILAC) | Used alongside SILAC methodology. smolecule.com | Facilitates relative protein quantification. smolecule.com |
| Mass Spectrometry | Modification of C-terminal lysine residues. smolecule.com | Enhances peptide identification and reduces background noise. smolecule.com |
| Enzyme Inhibition Studies | Investigation of HNE inactivation. nih.gov | Elucidated the formation of a covalent N-sulfonyl imine adduct with the enzyme. nih.gov |
| Enzyme Kinetics | Determination of inhibition constants (KI). | Quantifies the potency of related inhibitors against HNE. |
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| MeOSuc-AAPV-pNA |
| N-sulfonyl imine |
Biochemical Assay Development and Model Compound Studies
This compound and its corresponding carboxylate, 2,6-dichlorobenzoate, serve as critical tools in biochemical and proteomics research. Their unique structural and electronic properties, primarily stemming from the steric hindrance imposed by the two chlorine atoms flanking the ester/carboxylate group, make them valuable subjects for biochemical assay development and as model compounds to probe enzymatic mechanisms and physical-chemical phenomena.
Application in Enzyme Inhibitor Development
The 2,6-dichlorobenzoate moiety has been strategically incorporated into mechanism-based inhibitors, particularly for proteases. In this context, it functions as an excellent leaving group that is released upon catalytic processing by the target enzyme, leading to the generation of a reactive species that irreversibly inactivates the enzyme. nih.gov This "quiescent" inhibitor approach leverages the enzyme's own catalytic machinery to unmask the inhibitor's reactivity, offering a high degree of selectivity. nih.govacs.org
Serine Protease Inhibition: Research into inhibitors for human neutrophil elastase (HNE), a serine protease, has utilized a 2,6-dichlorobenzoate group as the leaving group (L) in a novel inhibitor scaffold. nih.gov Enzyme assays following the progress curve method were used to determine the inactivation kinetics. nih.gov The mechanism was further elucidated using electrospray ionization mass spectrometry (ESI-MS), which confirmed the formation of a covalent complex between the enzyme and the inhibitor after the release of the 2,6-dichlorobenzoate group. nih.gov The observed mass increase in the enzyme corresponded precisely to the mass of the inhibitor minus the leaving group.
Table 1: ESI-MS Analysis of HNE Inactivation
| Sample | Observed Mass (amu) | Mass Change (amu) | Conclusion |
| Unreacted HNE | 24522.2, 25195.7 | N/A | Native enzyme mass. nih.gov |
| HNE-Inhibitor Complex | +204 vs. Unreacted HNE | +204 | Covalent modification confirmed, consistent with release of the 2,6-dichlorobenzoate leaving group. nih.gov |
Cysteine Protease Inhibition: In the development of potential therapeutics against coronaviruses, the 2,6-dichlorobenzoate group was identified through molecular modeling as an ideal component for acyloxymethylketone-based inhibitors of the SARS CoV-1 3CL protease. acs.org The modeling indicated that the substituted benzoate (B1203000) is readily accommodated within the P1′ active site pocket of the enzyme. acs.org A derivative incorporating this moiety, compound 22 , demonstrated high potency in both enzyme inhibition and antiviral assays. acs.org
Table 2: Inhibition Data for 2,6-Dichlorobenzoate-Containing SARS CoV-1 3CLpro Inhibitor
| Compound | Description | Assay Type | Measured Value |
| 22 | Acyloxymethylketone with a 2,6-dichlorobenzoate leaving group. acs.org | Antiviral Cytopathic Effect (Vero 76 cells) | EC₅₀ = 0.29 ± 0.19 μM. acs.org |
Model Compound for Enzyme Specificity Studies
The steric bulk of this compound makes it an effective model compound for investigating the substrate specificity of enzymes, particularly in bioremediation research.
Microbial Degradation Pathways: In studies of bacterial degradation of chlorinated aromatic compounds, the specificity of key enzymes can be determined by presenting them with a range of isomers. For instance, resting-cell assays with Alcaligenes sp. JB1, a bacterium capable of degrading polychlorinated biphenyls (PCBs), showed that its benzoate dioxygenase could not process 2,6-dichlorobenzoate, while other isomers were readily degraded. uva.nl This highlights how the compound can be used as a negative control to define the structural constraints of an enzyme's active site.
Table 3: Substrate Specificity of Benzoate Dioxygenase from Alcaligenes sp. JB1
| Substrate | Specific Activity (μmol·g dw⁻¹·h⁻¹) |
| 2,6-dichlorobenzoate | 0.0 uva.nl |
| 3,4-dichlorobenzoate | 11.6 uva.nl |
| 3,5-dichlorobenzoate | 14.8 uva.nl |
| 2-chlorobenzoate (B514982) | 44.4 uva.nl |
Use in Proteomics and Chemical Trapping
Proteomics Research: this compound is employed in quantitative proteomics techniques. smolecule.com It is used to modify the C-terminus of peptides after digestion with the protease trypsin. smolecule.com This methylation reaction enhances the ionization efficiency of peptides during mass spectrometry, leading to improved detection and more reliable protein identification. smolecule.com
Model for Physical Chemistry Studies: The 2,6-dichlorobenzoate anion has been used as a model compound in physical chemistry to probe the interfaces of micelles. nih.gov In chemical trapping experiments using a micelle-bound arenediazonium salt, the reaction products formed depend on the local concentration of nucleophiles, such as the 2,6-dichlorobenzoate ion, at the micellar surface. nih.gov These studies provide direct measurements of local ion concentrations, which can differ significantly from concentrations in the bulk solution and are crucial for understanding the properties of such aggregates. nih.gov
Environmental Fate and Degradation Research of Methyl 2,6 Dichlorobenzoate
Persistence and Environmental Considerations of Chlorinated Compounds.wikipedia.orgoup.comtaylorandfrancis.com
Chlorinated aromatic hydrocarbons, a class of compounds that includes methyl 2,6-dichlorobenzoate (B1236402), are recognized for their persistence in the environment. wikipedia.orgtaylorandfrancis.com Their chemical stability and resistance to natural degradation processes contribute to their longevity in various environmental compartments, including soil and air. wikipedia.org The low water solubility and hydrophobic nature of many chlorinated compounds lead to their tendency to adsorb to soil and particulate matter. wikipedia.org
The environmental presence of chlorinated compounds stems from various industrial activities and combustion processes. wikipedia.orgresearchgate.net For instance, the combustion of organic materials containing chlorine can generate chlorinated polycyclic aromatic hydrocarbons (Cl-PAHs). wikipedia.org These compounds have been detected in diverse environmental matrices such as tap water, emissions from waste incineration, and automobile exhaust. wikipedia.org The structural similarity of some chlorinated compounds to persistent organic pollutants (POPs) like polychlorinated biphenyls (PCBs) and dioxins raises concerns about their potential for bioaccumulation and long-range environmental transport. wikipedia.orgnih.gov
Chlorinated compounds can enter the environment through various pathways. wikipedia.orgresearchgate.net Industrial manufacturing, waste incineration, and the use of certain pesticides are significant sources. wikipedia.orgresearchgate.netjbarbiomed.com Once in the environment, their fate is governed by factors such as their chemical structure, the environmental conditions, and the presence of degrading microorganisms. wikipedia.orgoup.com The number and position of chlorine atoms on the aromatic ring significantly influence a compound's persistence and toxicity. taylorandfrancis.comnih.gov Generally, higher levels of chlorination are associated with increased persistence. researchgate.net
In the atmosphere, chlorine and its compounds can undergo rapid chemical reactions, with an estimated atmospheric half-life of about 10 minutes for elemental chlorine. dcceew.gov.au These reactions can lead to the formation of other organochlorine compounds. dcceew.gov.au In aquatic environments, chlorine also reacts quickly, potentially forming a variety of disinfection by-products if organic matter is present. nih.govnih.gov The persistence and potential for adverse effects of chlorinated compounds necessitate a thorough understanding of their environmental behavior and the development of effective remediation strategies. oup.comtaylorandfrancis.com
Microbial Degradation Pathways and Mechanisms
The microbial breakdown of chlorinated aromatic compounds like methyl 2,6-dichlorobenzoate is a key process in their environmental attenuation. Bacteria have evolved diverse enzymatic pathways to cleave the stable carbon-chlorine bond and mineralize these xenobiotic compounds.
Reductive Dehalogenation in Anaerobic Consortia.researchgate.net
Under anaerobic conditions, a crucial first step in the degradation of many chlorinated aromatic compounds is reductive dehalogenation. nih.govresearchgate.net This process involves the removal of a chlorine atom from the aromatic ring, which is replaced by a hydrogen atom. nih.gov This reaction is typically carried out by consortia of anaerobic bacteria, where the chlorinated compound serves as an electron acceptor in a process known as dehalorespiration. researchgate.nettandfonline.comoup.com
This initial dehalogenation is significant because it often reduces the toxicity of the compound and makes the resulting molecule more susceptible to subsequent aerobic degradation. oup.comcore.ac.uk The success of reductive dehalogenation is dependent on strictly anaerobic conditions and the availability of a suitable electron donor, such as hydrogen. nih.govtandfonline.com Studies with anaerobic consortia from environments like lake sediment and sewage sludge have demonstrated the ability to dehalogenate a variety of halobenzoates, ultimately mineralizing them to methane (B114726) and carbon dioxide. nih.gov The position of the halogen substituent on the aromatic ring can influence the rate and feasibility of reductive dehalogenation. nih.govepa.gov For instance, some consortia exhibit specificity, preferentially removing chlorine atoms at certain positions. nih.govacs.org
Biodegradation of Related Dichlorobenzoates (e.g., 2,6-DCBA) by Specific Bacteria.tandfonline.comasm.orgasm.orgasm.orgresearchgate.net
The biodegradation of dichlorobenzoates, which are structurally related to this compound, has been observed in several bacterial species. A notable example is the degradation of 2,6-dichlorobenzamide (B151250) (BAM), a persistent groundwater pollutant, which is first converted to 2,6-dichlorobenzoic acid (2,6-DCBA). nih.gov The bacterium Aminobacter sp. MSH1 can mineralize BAM, initiating the process with an amidase that converts BAM to 2,6-DCBA. nih.gov
Further degradation of 2,6-DCBA by Aminobacter sp. MSH1 involves a monooxygenase that hydroxylates the aromatic ring. researchgate.net This strain is capable of utilizing 2,6-DCBA as a sole source of carbon and energy. researchgate.net The genes responsible for the degradation of 2,6-DCBA in this bacterium are located on a plasmid. researchgate.net
Other bacteria have also been shown to degrade various dichlorobenzoate isomers. For example, Pseudomonas aeruginosa JB2 can grow on 2,3-dichloro- and 2,5-dichlorobenzoates. asm.org The initial step in the degradation of these compounds is catalyzed by a dioxygenase. asm.org The degradation pathways for different dichlorobenzoate isomers can vary, leading to different intermediate metabolites. For instance, the degradation of 2-chlorobenzoate (B514982) by Pseudomonas aeruginosa JB2 proceeds through 3-chlorocatechol (B1204754), while the degradation of 2,3- and 2,5-dichlorobenzoate (B1240473) goes through 4-chlorocatechol. asm.org
The ability of microorganisms to degrade these compounds is often encoded by specific genes, which can be located on plasmids, facilitating their transfer between bacterial populations. nih.govresearchgate.net
Role of Dioxygenases and Cycloisomerases in Chlorocatechol Metabolism.dcceew.gov.auasm.orgresearchgate.net
Following the initial transformation of chlorinated benzoates, the resulting chlorocatechols are key intermediates that are further processed by a series of enzymes. Dioxygenases and cycloisomerases play a pivotal role in the ring cleavage and subsequent degradation of these chlorocatechols. researchgate.netasm.org
Dioxygenases are enzymes that incorporate both atoms of molecular oxygen into their substrate. In the context of chlorocatechol degradation, they catalyze the cleavage of the aromatic ring, a critical step in mineralization. nih.gov There are two main types of dioxygenases involved:
Intradiol dioxygenases (e.g., catechol 1,2-dioxygenases) cleave the bond between the two hydroxyl groups of the catechol ring. researchgate.net
Extradiol dioxygenases (e.g., catechol 2,3-dioxygenases) cleave the bond adjacent to one of the hydroxyl groups. researchgate.netasm.org
The type of dioxygenase utilized can depend on the specific bacterium and the structure of the chlorocatechol. For example, some Pseudomonas species use a catechol 2,3-dioxygenase to cleave 3-chlorocatechol. asm.orgasm.org
After ring cleavage, the resulting muconic acid derivatives are acted upon by cycloisomerases. Chloromuconate cycloisomerases catalyze the conversion of chloromuconates to dienelactones, often with the elimination of the chlorine substituent. asm.orgresearchgate.net The specificity of these enzymes is crucial for the efficient degradation of the chlorinated intermediates. unil.ch For example, Rhodococcus opacus 1CP possesses a novel chloromuconate cycloisomerase that is part of a modified ortho-cleavage pathway for 3-chlorocatechol degradation. asm.orgresearchgate.net
The coordinated action of dioxygenases and cycloisomerases ensures the progressive breakdown of the aromatic ring, ultimately leading to intermediates that can enter central metabolic pathways. asm.org
Metabolite Identification and Analysis in Environmental Samples.asm.org
The identification of metabolites is crucial for understanding the degradation pathways of this compound and related compounds in the environment. The transient accumulation of intermediates can provide direct evidence for the specific enzymatic reactions occurring.
In studies of dichlorobenzoate degradation, various analytical techniques are employed to identify and quantify the metabolites. High-performance liquid chromatography (HPLC) is often used to separate the parent compound from its degradation products. researchgate.net Mass spectrometry (MS), frequently coupled with gas chromatography (GC-MS) or HPLC (LC-MS), provides definitive identification of the metabolites based on their mass-to-charge ratio and fragmentation patterns. researchgate.netresearchgate.net
For example, in the degradation of 2,5-dichlorobenzoate by Pseudomonas putida P111, a degradation product was identified as 1-carboxy-1,2-dihydroxy-3,5-dichlorocyclohexadiene using GC-MS analysis of its acid-hydrolyzed products. researchgate.net Similarly, in the degradation of 2,4-dichlorobenzoic acid by Corynebacterium sepedonicum, chloro-cis,cis-muconate and maleylacetate (B1240894) were detected as intermediates using HPLC and mass spectrometry. researchgate.net
The analysis of metabolites in environmental samples, such as soil and water, can be more challenging due to the complex matrix and low concentrations of the target compounds. However, such analyses are essential for confirming that biodegradation is occurring in situ and for assessing the completeness of the degradation process. The detection of specific metabolites can indicate the activity of particular microbial pathways. For instance, the presence of chlorocatechols in an environment contaminated with chlorobenzoates would suggest the activity of dioxygenase enzymes. asm.org
Environmental Remediation Strategies and Bioremediation Potential.wikipedia.orgtandfonline.com
The persistence of chlorinated aromatic compounds like this compound in the environment has driven the development of various remediation strategies. Bioremediation, which utilizes the metabolic capabilities of microorganisms to degrade contaminants, is a promising and often more environmentally friendly approach compared to physical or chemical methods. core.ac.ukresearchgate.net
Bioremediation strategies can be broadly categorized as:
In situ bioremediation: This involves treating the contaminated soil or groundwater in place. oup.com It is generally less expensive than ex situ methods as it avoids the costs of excavation. researchgate.net
Ex situ bioremediation: This requires the excavation of contaminated soil or pumping of groundwater for treatment in a controlled environment, such as a bioreactor. researchgate.net
For chlorinated compounds, bioremediation can be enhanced through several approaches:
Biostimulation: This involves the addition of nutrients, electron acceptors (like oxygen for aerobic degradation), or electron donors (like hydrogen for anaerobic reductive dehalogenation) to stimulate the activity of the indigenous microbial population. researchgate.netclu-in.org
Bioaugmentation: This strategy involves the introduction of specific microorganisms or microbial consortia with known degradative capabilities to the contaminated site. researchgate.net This can be particularly useful when the native microbial population lacks the necessary enzymes to degrade the contaminant.
The choice of bioremediation strategy depends on various factors, including the type and concentration of the contaminant, the site characteristics, and cost-effectiveness. researchgate.net For sites contaminated with highly chlorinated compounds, a sequential anaerobic-aerobic treatment approach can be effective. researchgate.net The initial anaerobic phase promotes reductive dehalogenation, producing less chlorinated and more readily biodegradable compounds, which are then mineralized under subsequent aerobic conditions. core.ac.ukresearchgate.net
The discovery of bacteria like Aminobacter sp. MSH1, which can mineralize compounds like 2,6-dichlorobenzamide, highlights the potential for using specialized microorganisms in targeted bioremediation applications for contaminated groundwater. nih.govresearchgate.net
Structure Activity Relationship Sar Studies of Methyl 2,6 Dichlorobenzoate and Its Derivatives
Influence of Chlorine Substituents on Chemical Reactivity and Biological Activity
The presence and positioning of chlorine atoms on the benzene (B151609) ring of methyl 2,6-dichlorobenzoate (B1236402) are the most significant factors influencing its chemical and biological properties. smolecule.comeurochlor.org The introduction of a chlorine atom into a molecule can substantially alter its activity, and in some cases, it is crucial for the compound to have any significant biological effect. researchgate.netresearchgate.net
Electronic and Steric Effects: The two chlorine atoms at the 2 and 6 positions exert a powerful influence on the molecule. As electron-withdrawing groups, they decrease the electron density of the aromatic ring, making it susceptible to certain chemical reactions like nucleophilic substitution. smolecule.comvulcanchem.com This electronic effect can be critical for the molecule's interaction with biological targets. eurochlor.orgresearchgate.net
Furthermore, the placement of the chlorine atoms on either side of the methyl ester group creates significant steric hindrance. This physical bulk can protect the ester group from certain reactions and dictates how the molecule can fit into the active site of an enzyme or a receptor. cdnsciencepub.com This steric interference with amino acid residues in a protein's binding pocket is a key determinant of biological activity. eurochlor.org Research on related compounds has shown that the position of chlorine atoms directly affects the fragmentation of radical anions, leading to different reaction products and demonstrating the profound impact of substituent placement on chemical reactivity. researchgate.net
Impact on Biological Activity: The combination of these electronic and steric effects modulates the compound's biological profile. eurochlor.org Chlorination can increase the lipophilicity (the ability to dissolve in fats and lipids) of a molecule, which may enhance its ability to pass through the cell membranes of target organisms. researchgate.net For instance, the biological activity of the herbicide dichlobenil (B1670455) (2,6-dichlorobenzonitrile) is linked to its metabolic conversion to 2,6-dichlorobenzoic acid in plants and fungi, showcasing the importance of the 2,6-dichloro substitution pattern for bioactivity. Similarly, plant cells have been observed to metabolize 2,6-dichlorobenzoates, further indicating an interaction with biological systems. researchgate.net The unique electrochemical behavior of methyl 2,6-dichlorobenzoate, where the first dechlorination step selectively occurs at the 2-position, also highlights how the chlorine substituents govern its reactivity. smolecule.com
The influence of a chlorine substituent on a potential drug or crop protection agent must be established empirically through biological testing. eurochlor.orgresearchgate.net In many cases, chlorine proves to be the optimal substituent for improving a molecule's desired activity. eurochlor.org
Impact of Ester Group Modifications on Compound Properties
While the chlorine atoms are critical, modifications to the methyl ester group also play a vital role in tailoring the properties of this compound derivatives. The ester group itself is a reactive site that can undergo hydrolysis to yield 2,6-dichlorobenzoic acid and methanol (B129727). smolecule.com Modifying this part of the molecule can significantly alter its solubility, stability, and biological efficacy.
Rational Design of this compound Analogues for Specific Applications
Rational drug design is a strategy that uses the knowledge of a biological target's structure and the SAR of known active molecules to create new, more effective compounds. This compound and its parent acid are valuable starting materials, or scaffolds, for this process in both agriculture and medicine. smolecule.comvulcanchem.com
Chlorinated benzoic acids and their esters have long been investigated for their herbicidal properties. smolecule.com The compound 2,6-dichlorobenzonitrile, known as the herbicide dichlobenil, is structurally related to this compound. Studies have shown that in various plants and fungi, dichlobenil is metabolized to 2,6-dichlorobenzoic acid. This metabolic link strongly suggests that the 2,6-dichlorobenzoate structure is fundamental to its herbicidal mode of action.
This knowledge forms the basis for designing new herbicidal compounds. By using the 2,6-dichlorobenzoate scaffold, chemists can synthesize novel analogues with potentially improved properties, such as greater potency, better selectivity for target weeds, or enhanced environmental degradation profiles. For instance, research on the reactivity of dichlorobenzoate isomers with nucleophiles has been undertaken with the explicit goal of synthesizing new compounds with potential herbicide activity. researchgate.net Furthermore, related isomers like methyl 2,5-dichlorobenzoate (B1240473) have been identified as plant growth regulators, reinforcing the utility of the dichlorobenzoate scaffold in agrochemical research. nih.gov
| Compound Name | Structural Relationship | Observed or Potential Application | Reference |
|---|---|---|---|
| This compound | Core compound | Potential herbicide. smolecule.com | smolecule.com |
| 2,6-Dichlorobenzonitrile (Dichlobenil) | Metabolizes to 2,6-dichlorobenzoic acid | Commercial herbicide. | |
| Methyl 2,5-dichlorobenzoate | Isomer of the core compound | Plant growth regulator, antifungal agrochemical. nih.gov | nih.gov |
| Methyl 3,6-dichloro 2-methoxybenzoate | Derivative studied for SRN1 reactions | Precursor for potential herbicides. researchgate.net | researchgate.net |
In medicinal chemistry, the 2,6-dichlorobenzoate structure serves as a valuable intermediate and a key pharmacophore for interacting with biological targets. smolecule.comvulcanchem.com The rigid, lipophilic, and electronically distinct nature of this moiety makes it suitable for fitting into specific binding pockets within proteins.
A prominent example is the rational design of covalent inhibitors for the 3CL protease (3CLpro) of the SARS coronavirus, a critical enzyme for viral replication. acs.org Molecular modeling indicated that a 2,6-dichlorobenzoate group could be well-accommodated within the P1' site of the enzyme's active site. acs.org This led to the synthesis of a series of acyloxymethylketone derivatives.
One of the most potent compounds developed in this study was compound 22 , a derivative containing the 2,6-dichlorobenzoate group. It exhibited the highest levels of potency against the SARS CoV-1 3CLpro and showed significant antiviral activity in cell-based assays. acs.org The design harnessed the specific interactions between the dichlorinated ring and the enzyme to create a highly effective inhibitor. This work underscores how the unique structural features of the 2,6-dichlorobenzoate moiety can be leveraged to develop targeted therapeutic agents. acs.org
| Compound | Description | Biological Activity (EC₅₀) | Key Finding | Reference |
|---|---|---|---|---|
| Compound 22 | An acyloxymethylketone derivative incorporating a 2,6-dichlorobenzoate moiety. | 0.29 ± 0.19 µM | Demonstrated the highest potency in antiviral cytopathic effect assays in this series. | acs.org |
Future Research Directions and Emerging Areas for Methyl 2,6 Dichlorobenzoate
Exploration of Novel Synthetic Methodologies
The traditional synthesis of Methyl 2,6-dichlorobenzoate (B1236402) typically involves the esterification of 2,6-dichlorobenzoic acid with methanol (B129727), often using an acid catalyst like sulfuric acid. smolecule.com However, future research is likely to focus on developing more efficient, environmentally friendly, and versatile synthetic routes.
One area of exploration is the use of alternative catalysts and reaction conditions to improve yields and reduce waste. For instance, research into visible light-induced transformations of aldehydes to esters presents a potential avenue for new synthetic strategies. rsc.org Additionally, methods like the reaction of methyl 2,5-dichlorobenzoate (B1240473) with trimethylstannyl anions under irradiation have shown high yields for related compounds and could be adapted. conicet.gov.ar The development of one-pot syntheses, which combine multiple reaction steps into a single process, is another promising direction that could streamline the production of Methyl 2,6-dichlorobenzoate and its derivatives. conicet.gov.arjetir.org
Future synthetic studies may also explore the use of different starting materials. For example, methods involving the reaction of 1-adamantyl bromomethyl ketone with various carboxylic acids have been used to create novel ester derivatives, suggesting that similar approaches could be applied to synthesize new analogs of this compound. mdpi.com
Deeper Mechanistic Insights through Advanced Spectroscopic Techniques
Advanced spectroscopic techniques are crucial for elucidating the intricate details of chemical structures and reaction mechanisms. For this compound, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry are fundamental for confirming its structure.
Future research will likely employ more sophisticated spectroscopic methods to gain deeper insights. X-ray crystallography, for example, can provide precise three-dimensional structural information, as has been done for related dichlorobenzoate compounds. researchgate.net This technique can reveal details about bond angles and the orientation of the ester group relative to the benzene (B151609) ring. researchgate.net
Infrared (IR) spectroscopy and Ultraviolet-Visible (UV-Vis) spectroscopy are also valuable tools for characterizing the compound and its interactions. msmary.edu In-depth analysis of the vibrational modes of the carboxylate group through FT-IR spectroscopy can provide information on the coordination of the ligand in metal complexes. researchgate.net Furthermore, time-resolved spectroscopic techniques could be used to study the dynamics of reactions involving this compound, providing a more complete picture of its reactivity.
Advanced Computational Modeling for Predictive Research
Computational modeling and theoretical studies are becoming increasingly powerful tools in chemical research. For this compound, computational analysis can predict its reactivity and explain experimental observations. researchgate.net
Future research will likely leverage advanced computational methods, such as Density Functional Theory (DFT), to model various aspects of the compound's behavior. conicet.gov.ar These models can be used to calculate properties like spin densities and activation energies of radical anions, which are crucial for understanding reaction mechanisms, particularly in electron transfer reactions. researchgate.netconicet.gov.ar
Computational studies can also be used to predict the outcomes of reactions with different nucleophiles, guiding experimental work and accelerating the discovery of new reactions and products. researchgate.netconicet.gov.ar For instance, theoretical calculations have been used to explain the differing reactivity of dichlorobenzoate isomers, and similar approaches could be applied to predict the behavior of this compound in various chemical environments. conicet.gov.ar
Expanded Applications in Proteomics and Systems Biology
This compound has found a niche application in proteomics research, particularly in the modification of peptides for mass spectrometry analysis. smolecule.comscbt.com It is used to react with the C-terminal lysine (B10760008) residues of peptides, which enhances their ionization efficiency and leads to better identification. smolecule.com
Future research could expand on this application, exploring the use of this compound and its derivatives as chemical probes in systems biology. By understanding how this compound and its analogs interact with biological systems, researchers may be able to develop new tools for studying protein function and cellular pathways.
The ability of related compounds to act as enzyme inhibitors suggests that derivatives of this compound could be designed to target specific enzymes. For example, studies on the inhibition of human neutrophil elastase by similar compounds highlight the potential for developing therapeutic agents. This opens up possibilities for its use in drug discovery and development, particularly in the context of inflammatory diseases.
Comprehensive Environmental Impact and Degradation Studies
The environmental fate of chlorinated aromatic compounds like this compound is a significant concern. While some information exists on the environmental impact of related dichlorobenzoates, more comprehensive studies are needed for this specific compound. thermofisher.comsolubilityofthings.com
Future research should focus on several key areas:
Biodegradation: Investigating the microbial degradation of this compound is crucial. Studies on related compounds have shown that certain microorganisms can break them down, which could be a viable strategy for environmental remediation. Identifying specific bacterial strains and the enzymatic pathways involved in the degradation of this compound will be a key research goal.
Toxicity: A thorough assessment of the ecotoxicity of this compound is necessary. This includes determining its effects on various aquatic organisms and understanding its potential for bioaccumulation. thermofisher.com
Degradation Pathways: Elucidating the complete degradation pathways of this compound in different environmental compartments (soil, water, air) is essential for predicting its long-term environmental impact. This includes studying both biotic and abiotic degradation processes.
Development of Sustainable Synthesis and Degradation Approaches
In line with the principles of green chemistry, future research will undoubtedly focus on developing sustainable methods for both the synthesis and degradation of this compound.
For synthesis, this includes the exploration of biocatalysis, where enzymes are used to carry out chemical transformations. biosynth.com This approach can offer high selectivity and milder reaction conditions compared to traditional chemical methods. The use of renewable starting materials and energy-efficient processes will also be a priority.
For degradation, bioremediation and phytoremediation strategies will be important areas of research. This involves using microorganisms or plants to break down or remove the compound from the environment. The genetic characterization of microorganisms capable of degrading related compounds, such as in the case of 2,6-dichlorobenzamide (B151250) (BAM), provides a roadmap for identifying and engineering microbes for the efficient degradation of this compound. europa.eu
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing methyl 2,6-dichlorobenzoate, and how can reaction efficiency be maximized?
- This compound is typically synthesized via esterification of 2,6-dichlorobenzoic acid with methanol under acidic catalysis. Key parameters include reaction time (e.g., 1–2 hours for similar esters), temperature control (60–80°C), and stoichiometric ratios. Post-synthesis purification via column chromatography or recrystallization ensures high yields (e.g., 51–91% for analogous benzoates) . Validate precursor purity using NMR and FTIR to minimize side reactions.
Q. Which analytical techniques are critical for characterizing this compound and confirming its structural integrity?
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming substitution patterns (e.g., 2,6-dichloro groups) and ester functionality. Mass spectrometry (MS) verifies molecular weight (e.g., [M+H]⁺ at m/z 235.0). Infrared (IR) spectroscopy identifies carbonyl (C=O) stretches (~1720 cm⁻¹) and C-Cl vibrations. Chromatographic methods (HPLC, GC) assess purity (>97%) .
Q. How should this compound be safely handled in laboratory settings?
- Use chemical fume hoods to avoid inhalation of vapors. Wear nitrile gloves, lab coats, and safety goggles. Store in airtight containers at 0–6°C to prevent degradation. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via certified hazardous waste protocols .
Advanced Research Questions
Q. What kinetic strategies are used to evaluate this compound derivatives as inhibitors of human neutrophil elastase (HNE)?
- Progress curve analysis measures the bimolecular rate constant (kinact/KI), with reported values up to 8.9 × 10⁶ M⁻¹s⁻¹ for related inhibitors. Pre-incubate HNE with the inhibitor and monitor residual activity using chromogenic substrates (e.g., MeOSuc-AAPV-pNA). Determine KI via nonlinear regression of time-dependent inactivation curves .
Q. How does regioselective nitration of this compound influence its reactivity in electrophilic substitution reactions?
- Nitration at the 3-position (e.g., methyl 2,6-dichloro-3-nitrobenzoate) is achieved using mixed HNO3/H2SO4 under controlled cooling (0–5°C). The electron-withdrawing nitro group enhances electrophilic substitution at meta/para positions. Monitor reaction progress via TLC and isolate products via flash chromatography .
Q. What microbial pathways degrade this compound, and how can these be leveraged for bioremediation studies?
- Aminobacter sp. MSH1 catabolizes this compound via hydrolysis to 2,6-dichlorobenzoic acid, followed by dioxygenase-mediated ring cleavage. Optimize degradation by supplementing cultures with ammonium hydroxide (10 mM) and monitoring metabolite profiles via LC-MS .
Q. How can this compound be selectively hydrolyzed to its sodium salt for enhanced solubility in aqueous reaction systems?
- Treat the ester with NaOH (2M) in a 1:1 ethanol/water mixture at 60°C for 4 hours. Acidify the product with HCl to isolate 2,6-dichlorobenzoic acid, then neutralize with NaHCO3 to form sodium 2,6-dichlorobenzoate. Confirm conversion via pH titration and FTIR (loss of ester C=O stretch) .
Methodological Considerations
- Contradiction Analysis : Discrepancies in reported yields (e.g., 51% vs. 91% for similar esters) may arise from solvent polarity (e.g., DCM vs. THF) or catalyst loading (e.g., H2SO4 vs. TsOH). Replicate conditions with strict moisture control .
- Experimental Design : For enzymatic assays, include positive controls (e.g., elastatinal) and validate inhibitor specificity using proteinase 3 inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
